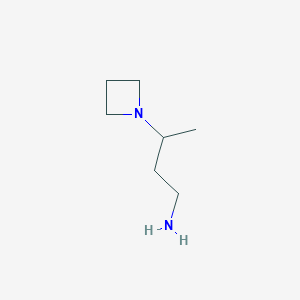

3-(Azetidin-1-yl)butan-1-amine

CAS No.:

Cat. No.: VC18276621

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16N2 |

|---|---|

| Molecular Weight | 128.22 g/mol |

| IUPAC Name | 3-(azetidin-1-yl)butan-1-amine |

| Standard InChI | InChI=1S/C7H16N2/c1-7(3-4-8)9-5-2-6-9/h7H,2-6,8H2,1H3 |

| Standard InChI Key | FSGOGMRHVLBPMF-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCN)N1CCC1 |

Introduction

Structural and Molecular Characteristics

3-(Azetidin-1-yl)butan-1-amine (C₇H₁₆N₂; molecular weight 128.22 g/mol) consists of an azetidine ring (a saturated four-membered heterocycle with three CH₂ groups and one NH group) linked to a butylamine chain at the third carbon position. The azetidine ring adopts a puckered conformation to alleviate angle strain, while the butan-1-amine chain provides flexibility for molecular interactions.

Comparative Analysis with Analogues

The shorter-chain analogue 3-(azetidin-1-yl)propan-1-amine (C₆H₁₄N₂; 114.19 g/mol) has been extensively characterized . Key differences include:

The extended alkyl chain in 3-(azetidin-1-yl)butan-1-amine likely reduces polarity compared to its propan-1-amine counterpart, impacting solubility and membrane permeability .

Synthetic Pathways

Azetidine Dimerization and Alkylation

The synthesis of 3-(azetidin-1-yl)propan-1-amine involves acid-catalyzed dimerization of azetidine, as demonstrated by Bogdán et al. . For the butan-1-amine derivative, a modified approach using longer-chain alkylating agents is proposed:

-

Azetidine Activation: Treat azetidine with trifluoroacetic acid (TFA) in acetonitrile at 50°C to generate a reactive intermediate.

-

Nucleophilic Attack: Introduce 4-bromobutan-1-amine to the activated azetidine, facilitating alkylation at the azetidine nitrogen.

-

Purification: Remove solvents under reduced pressure and isolate the product via column chromatography .

This method parallels the synthesis of 3-(azetidin-1-yl)propan-1-amine, where TFA catalyzes ring-opening and dimerization . Theoretical yields for the butan-1-amine variant are estimated at 60–70%, assuming similar reaction kinetics.

Physicochemical Properties

Spectroscopic Data

While experimental NMR data for 3-(azetidin-1-yl)butan-1-amine are unavailable, predictions based on its structure and analogues suggest:

-

¹H NMR: δ 1.50–1.70 ppm (m, 4H, CH₂CH₂CH₂), 2.60–2.80 ppm (t, 2H, NCH₂), 3.10–3.30 ppm (m, 4H, azetidine CH₂N) .

Stability and Reactivity

The compound is expected to exhibit moderate air sensitivity due to the secondary amine group. Storage under inert atmosphere at 4°C is recommended to prevent oxidation .

Applications in Medicinal Chemistry

Scaffold for Drug Design

The 3-(azetidin-1-yl)butan-1-amine moiety offers two functional handles:

-

Primary Amine: For conjugation with carboxylic acids or carbonyl groups.

-

Azetidine Nitrogen: For alkylation or acylation reactions.

This dual functionality enables the synthesis of prodrugs or bioconjugates, as seen in CA-4 analogues .

Metal Complexation

Azetidine-containing amines are explored as ligands in coordination chemistry. The lone pair on the azetidine nitrogen can bind transition metals (e.g., Cu²⁺, Pt²⁺), potentially yielding antitumor agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume